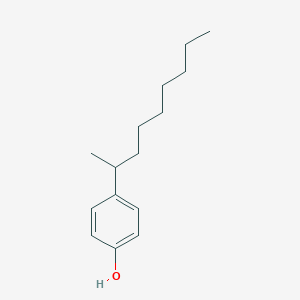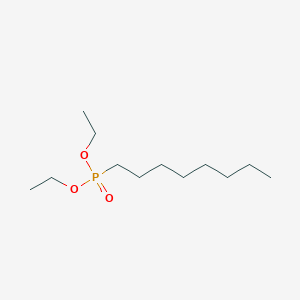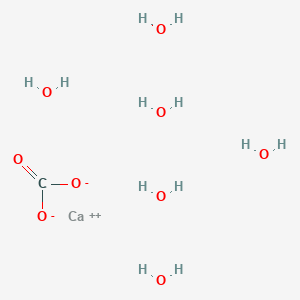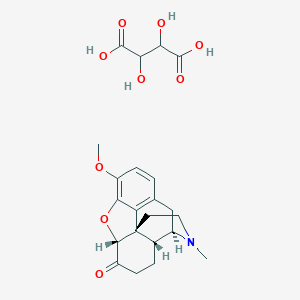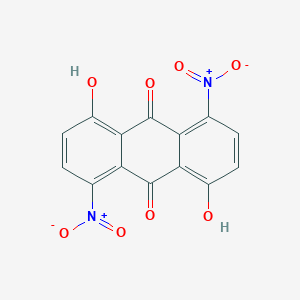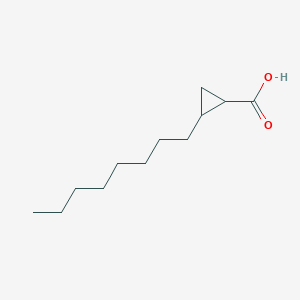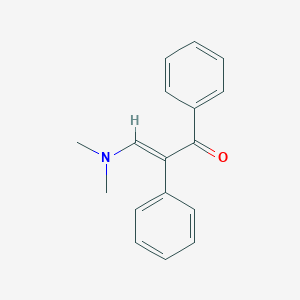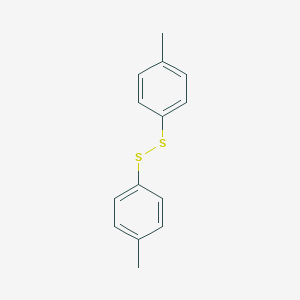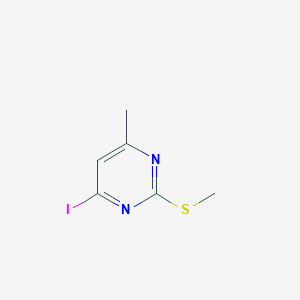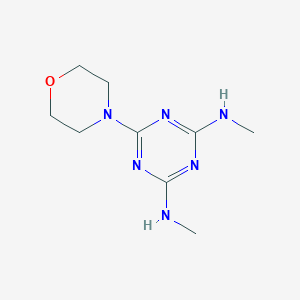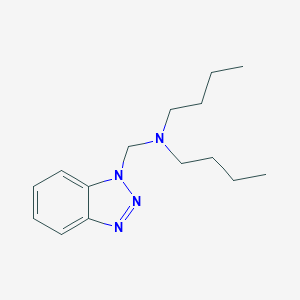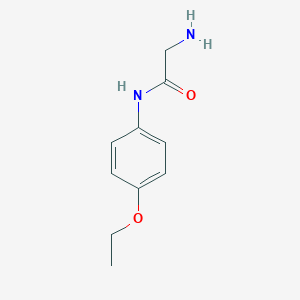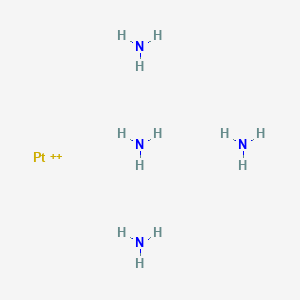
Tetraamine platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraamine platinum, also known as cisplatin, is a chemotherapy drug that has been used to treat various types of cancer, including testicular, ovarian, bladder, and lung cancer. It is a platinum-containing compound that works by interfering with the DNA replication process of cancer cells, ultimately leading to their death.
Wirkmechanismus
Tetraamine platinum works by binding to the DNA molecule and forming crosslinks between the strands. This crosslinking interferes with the DNA replication process, ultimately leading to the death of cancer cells. It also activates various signaling pathways that induce cell death.
Biochemische Und Physiologische Effekte
Tetraamine platinum has been shown to have a wide range of biochemical and physiological effects. It can cause DNA damage, oxidative stress, and inflammation. It can also affect the function of various cellular organelles, including the mitochondria and endoplasmic reticulum.
Vorteile Und Einschränkungen Für Laborexperimente
Tetraamine platinum has several advantages for lab experiments. It is a well-established chemotherapy drug that has been extensively studied for its anti-cancer properties. It is also readily available and relatively inexpensive. However, tetraamine platinum also has several limitations. It is highly toxic and can cause severe side effects, including kidney damage, hearing loss, and nerve damage. It also has a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity.
Zukünftige Richtungen
Future research on tetraamine platinum could focus on developing new formulations that reduce its toxicity while maintaining its anti-cancer properties. It could also explore the use of tetraamine platinum in combination with other chemotherapy drugs or immunotherapy to enhance its effectiveness. Additionally, future research could investigate the use of tetraamine platinum in the treatment of other types of cancer, such as breast and prostate cancer.
Conclusion
Tetraamine platinum is a chemotherapy drug that has been extensively studied for its anti-cancer properties. Its effectiveness in treating cancer has been attributed to its ability to interfere with the DNA replication process of cancer cells, ultimately leading to their death. While it has several advantages for lab experiments, including its availability and relatively low cost, it also has several limitations, including its high toxicity and narrow therapeutic window. Future research on tetraamine platinum could focus on developing new formulations that reduce its toxicity while maintaining its anti-cancer properties or exploring its use in combination with other chemotherapy drugs or immunotherapy to enhance its effectiveness.
Synthesemethoden
Tetraamine platinum is synthesized by reacting ammonium chloride with potassium tetrachloroplatinate in the presence of ammonium hydroxide. The resulting product is then purified through recrystallization to obtain tetraamine platinum in its purest form.
Wissenschaftliche Forschungsanwendungen
Tetraamine platinum has been extensively studied for its anti-cancer properties. It has been used to treat various types of cancer, including testicular, ovarian, bladder, and lung cancer. Its effectiveness in treating cancer has been attributed to its ability to interfere with the DNA replication process of cancer cells, ultimately leading to their death.
Eigenschaften
CAS-Nummer |
16455-68-8 |
|---|---|
Produktname |
Tetraamine platinum |
Molekularformel |
H12N4Pt+2 |
Molekulargewicht |
263.21 g/mol |
IUPAC-Name |
azane;platinum(2+) |
InChI |
InChI=1S/4H3N.Pt/h4*1H3;/q;;;;+2 |
InChI-Schlüssel |
NOWPEMKUZKNSGG-UHFFFAOYSA-N |
SMILES |
N.N.N.N.[Pt+2] |
Kanonische SMILES |
N.N.N.N.[Pt+2] |
Verwandte CAS-Nummern |
13933-32-9 (chloride) 14708-49-7 (iodide) 15651-37-3 (hydroxide) 20634-12-2 (nitrate) |
Synonyme |
tetraamine platinum tetraammineplatinum(II) tetraammineplatinum(II) chloride tetraammineplatinum(II) hydroxide tetraammineplatinum(II) iodide tetraammineplatinum(II) nitrate tetraammineplatinum(II) perchlorate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



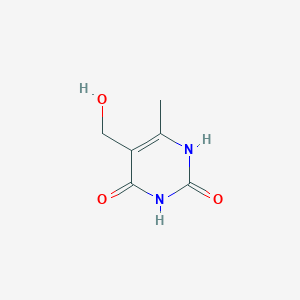
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)
